

A Comprehensive Literature Review of 3-Hydroxy-2-nitropyridine: A Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

Cat. No.: B088870

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Introduction

3-Hydroxy-2-nitropyridine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique chemical structure, featuring both a hydroxyl and a nitro group on a pyridine ring, makes it a valuable and versatile intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the application of **3-hydroxy-2-nitropyridine** as a precursor to compounds with notable antimicrobial and anticancer properties. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key reactions. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties

3-Hydroxy-2-nitropyridine presents as a yellow to light brown crystalline powder.^{[1][2]} It is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, especially when heated.^[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **3-Hydroxy-2-nitropyridine**

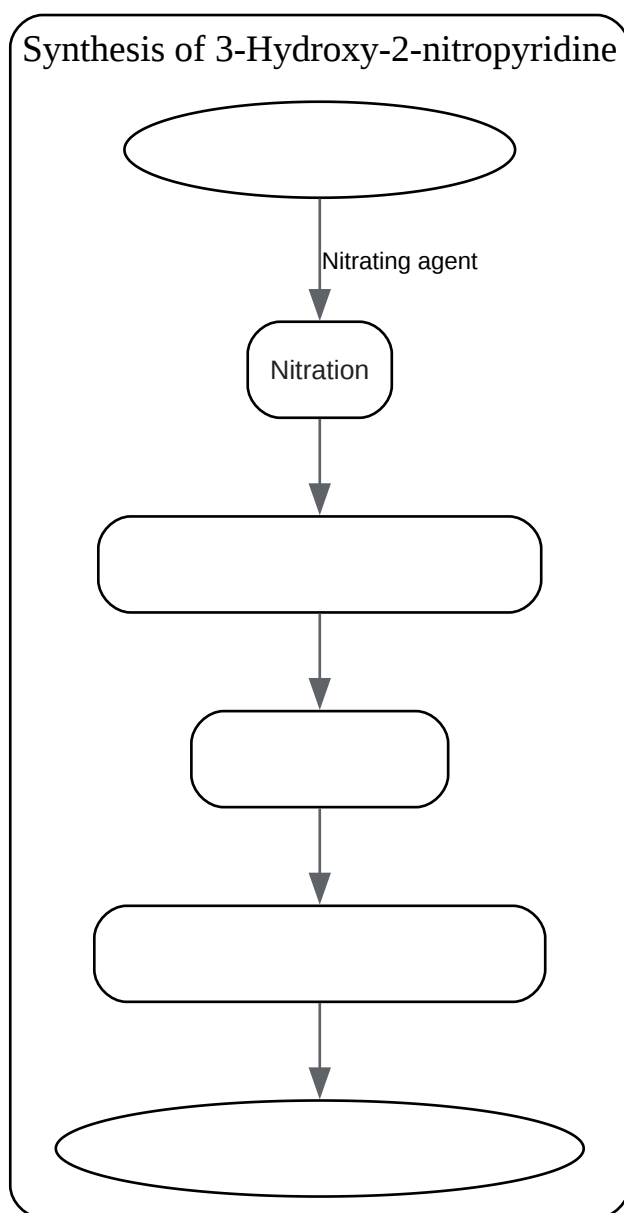
Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[1]
Molecular Weight	140.10 g/mol	[1]
CAS Number	15128-82-2	[1]
Melting Point	69-71 °C	[3]
Appearance	White to yellow or cream crystals or powder	[2]
Purity	≥97.5% (GC)	[2]
IUPAC Name	2-nitropyridin-3-ol	[3]
SMILES	<chem>O=N(=O)C1=NC=CC=C1O</chem>	[3]

Synthesis of 3-Hydroxy-2-nitropyridine

The primary synthetic route to **3-hydroxy-2-nitropyridine** involves the nitration of 3-hydroxypyridine. Various methods have been reported, with modifications aimed at improving yield and safety.

General Synthesis Workflow

The overall workflow for the synthesis of **3-hydroxy-2-nitropyridine** is depicted below.



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Caption: General workflow for the synthesis of **3-hydroxy-2-nitropyridine**.

Experimental Protocols for Synthesis

Two common methods for the synthesis of **3-hydroxy-2-nitropyridine** are detailed below.

Method 1: Nitration using Potassium Nitrate and Acetic Anhydride

This method offers a high yield and avoids the use of highly corrosive mixed acids.[4]

- Reactants: 3-hydroxypyridine, potassium nitrate (KNO_3), acetic anhydride, and ethyl acetate.
- Procedure:
 - To a 250 mL three-necked flask, add 10 g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2 g of KNO_3 , and 21 mL of acetic anhydride.
 - Heat the mixture to 45 °C with magnetic stirring.
 - After the reaction is complete (monitored by a suitable method like TLC), cool the mixture to room temperature.
 - Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.
 - Take the filtrate and adjust the pH to neutral using a saturated sodium hydroxide (NaOH) solution.
 - Extract the aqueous layer with ethyl acetate (3-4 times).
 - Combine the organic extracts, add activated carbon, and reflux for 1 hour.
 - Cool and filter the mixture. Dry the filtrate with anhydrous magnesium sulfate (MgSO_4).
 - Filter and concentrate the solvent on a rotary evaporator.
 - Dry the resulting solid in a drying oven to obtain **3-hydroxy-2-nitropyridine**.
- Yield: Approximately 81-90%.[\[4\]](#)[\[5\]](#)

Method 2: Nitration using Potassium Nitrate and Concentrated Sulfuric Acid

This method utilizes concentrated sulfuric acid to generate nitric acid in situ from potassium nitrate.[\[6\]](#)

- Reactants: 3-hydroxypyridine, anhydrous potassium nitrate (KNO_3), and concentrated sulfuric acid (H_2SO_4).
- Procedure:

- Dissolve 3-hydroxypyridine in concentrated sulfuric acid.
- Slowly add anhydrous KNO_3 in batches while stirring.
- Heat the mixture to allow the reaction to go to completion.
- Slowly pour the reaction mixture into water.
- Adjust the pH of the solution to 4.5-7.5 using solid sodium bicarbonate (NaHCO_3).
- Let the solution stand overnight.
- Filter the precipitate and dry to obtain **3-hydroxy-2-nitropyridine**.
- Note: The molar ratio of 3-hydroxypyridine to KNO_3 and the reaction temperature are crucial parameters that affect the yield. A molar ratio of 1:1.2 and a temperature of 40-50 °C are reported to be optimal.[\[6\]](#)

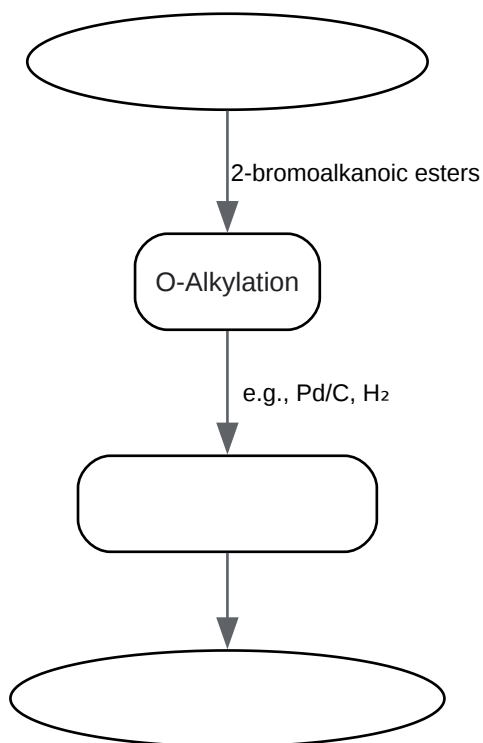
Biological Activities of 3-Hydroxy-2-nitropyridine Derivatives

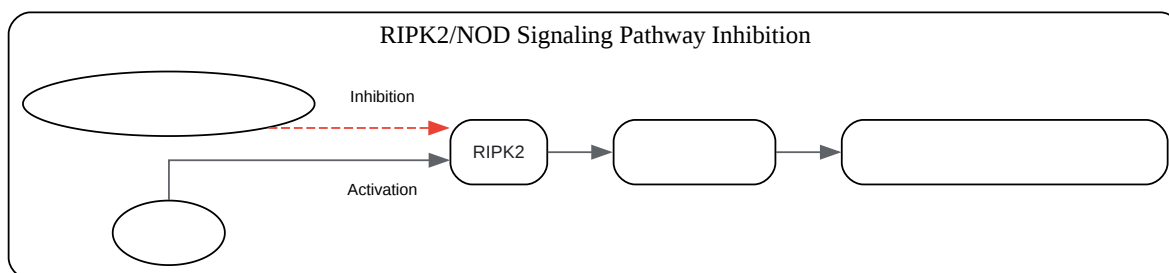
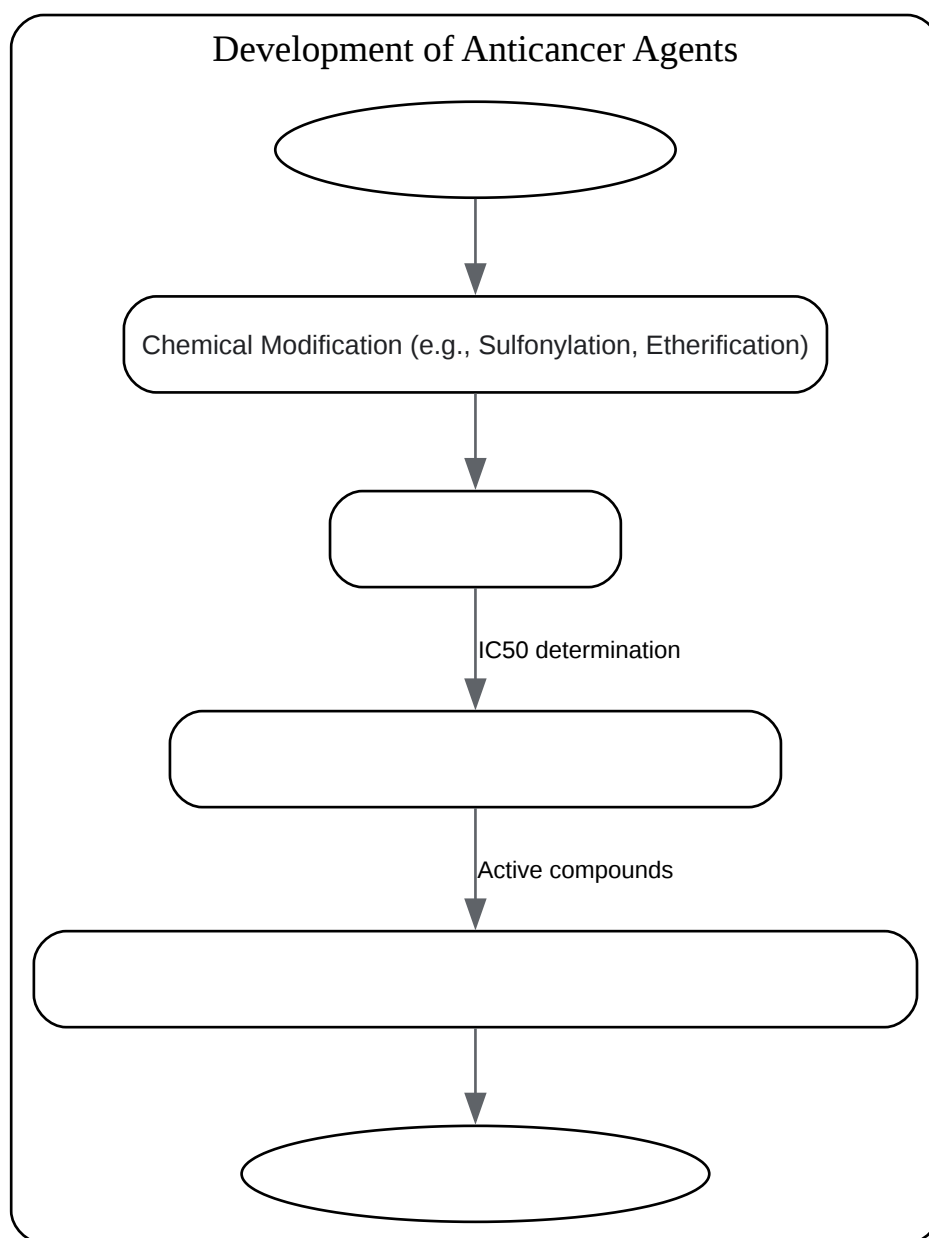
While **3-hydroxy-2-nitropyridine** itself has limited reported biological activity, it serves as a critical starting material for the synthesis of various derivatives with significant antimicrobial and anticancer properties.

Antimicrobial Activity: Pyridoxazinone Derivatives

A notable class of antimicrobial agents derived from **3-hydroxy-2-nitropyridine** are the pyridoxazinones.[\[7\]](#) The synthesis involves a two-step process: O-alkylation of the hydroxyl group followed by reductive cyclization.

Synthesis of Pyridoxazinone Derivatives





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